

Application Notes and Protocols: 3-(3-Methylphenoxy)azetidine in Fragment-Based Drug Design

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Compound of Interest

Compound Name: 3-(3-Methylphenoxy)azetidine

Cat. No.: B1343967

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Introduction

Fragment-Based Drug Design (FBDD) has emerged as a powerful alternative to high-throughput screening (HTS) for the identification of lead compounds in drug discovery.[1][2] FBDD involves screening libraries of low molecular weight compounds, or "fragments," to identify those that bind weakly to a biological target.[1][3] These initial hits are then optimized and grown into more potent, drug-like molecules. The azetidine scaffold is of significant interest in medicinal chemistry due to its unique three-dimensional structure, which can improve physicochemical properties such as metabolic stability and aqueous solubility.[4][5] **3-(3-Methylphenoxy)azetidine**, as a readily synthesizable fragment, presents a valuable starting point for FBDD campaigns targeting a variety of protein classes.

These application notes provide a comprehensive overview of the utility of **3-(3-Methylphenoxy)azetidine** in FBDD, detailing its physicochemical properties and providing protocols for its screening and validation using common biophysical techniques.

Physicochemical Properties of 3-(3-Methylphenoxy)azetidine

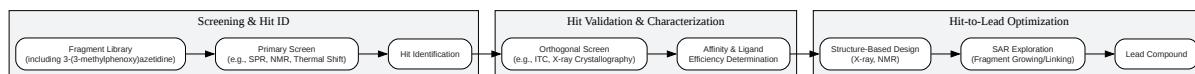
The suitability of a fragment for FBDD is often assessed by the "Rule of Three," which suggests a molecular weight \leq 300 Da, cLogP \leq 3, and the number of hydrogen bond donors and acceptors each \leq 3.^[6] **3-(3-Methylphenoxy)azetidine** conforms well to these guidelines, making it an ideal candidate for fragment libraries.

Property	Value	Source
Molecular Formula	C10H13NO	PubChem[7]
Molecular Weight	163.22 g/mol	PubChem[7]
XlogP (predicted)	2.1	PubChem[7]
Hydrogen Bond Donors	1	PubChem[7]
Hydrogen Bond Acceptors	2	PubChem[7]
SMILES	CC1=CC(=CC=C1)OC2CNC2	PubChem[7]

Table 1: Physicochemical properties of **3-(3-Methylphenoxy)azetidine**.

Fragment-Based Drug Design Workflow

A typical FBDD campaign involves a series of steps, from initial screening to hit-to-lead optimization. The following diagram illustrates a general workflow for the application of **3-(3-methylphenoxy)azetidine** in an FBDD project.



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Caption: A general workflow for a fragment-based drug design campaign.

Illustrative Screening Data

The following tables present hypothetical, yet realistic, data that could be obtained from screening **3-(3-methylphenoxy)azetidine** against a model protein target (e.g., a bromodomain or kinase).

Fragment	Molecular Weight (Da)	KD (μM)	Ligand Efficiency (LE)
3-(3-Methylphenoxy)azetidine	163.22	250	0.35
Fragment A	145.18	500	0.31
Fragment B	178.25	150	0.39
Fragment C	192.21	800	0.28

Table 2: Illustrative binding data from a primary screen. Ligand Efficiency is calculated as $-RT\ln(KD)/N$, where N is the number of non-hydrogen atoms.

Technique	Parameter	Value
SPR	KD	$245 \pm 25 \mu\text{M}$
NMR (1H-15N HSQC)	KD	$260 \pm 40 \mu\text{M}$
ITC	KD	$230 \pm 20 \mu\text{M}$
ΔH	-5.2 kcal/mol	
$-\Delta S$	-1.5 kcal/mol	

Table 3: Illustrative hit validation data from orthogonal biophysical assays.

Experimental Protocols

Detailed protocols for key biophysical techniques used in FBDD are provided below. These are generalized protocols and may require optimization for specific targets.

Protocol 1: Surface Plasmon Resonance (SPR) Screening

SPR is a sensitive, label-free technique for detecting and quantifying biomolecular interactions in real-time.[\[8\]](#)[\[9\]](#)

Objective: To identify fragment binding to a target protein and determine binding affinity.

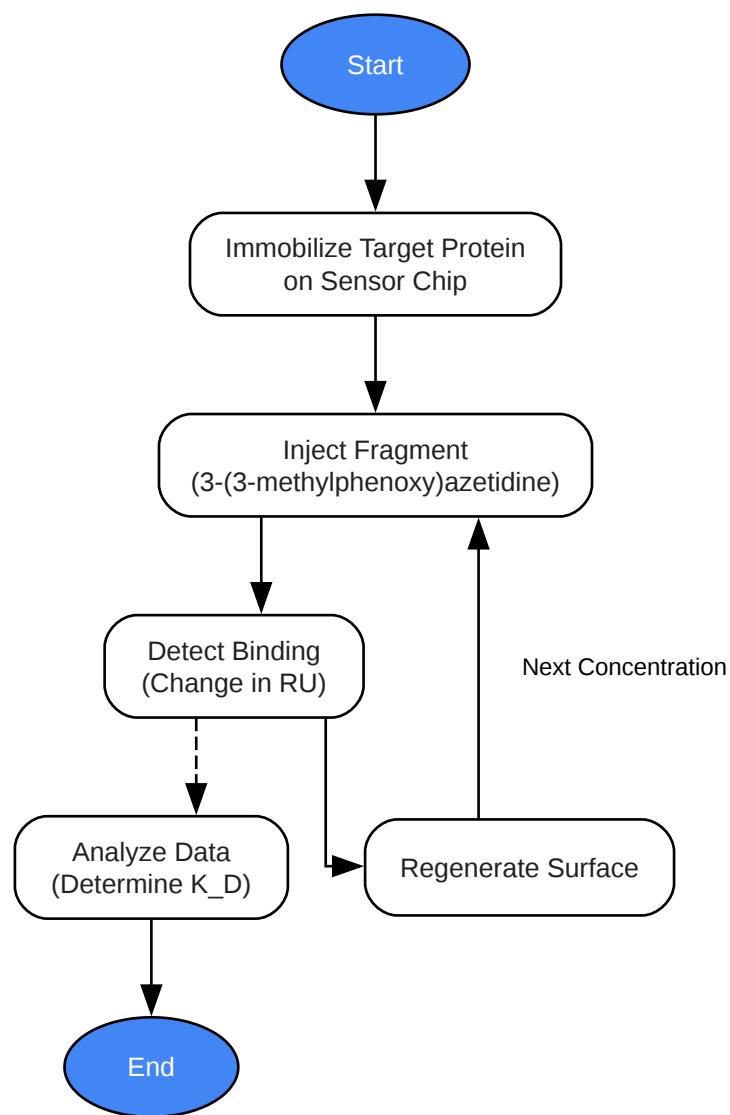
Materials:

- Biacore or similar SPR instrument
- CM5 sensor chip
- Amine coupling kit (EDC, NHS, ethanolamine)
- Target protein ($\geq 95\%$ purity)
- **3-(3-Methylphenoxy)azetidine** stock solution (e.g., 100 mM in DMSO)
- Running buffer (e.g., HBS-EP+)
- Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)

Procedure:

- Immobilization of Target Protein:
 1. Equilibrate the CM5 sensor chip with running buffer.
 2. Activate the surface with a 1:1 mixture of EDC and NHS.
 3. Inject the target protein (e.g., 50 $\mu\text{g/mL}$ in 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.
 4. Deactivate excess reactive groups with ethanolamine.
- Fragment Screening:

1. Prepare a dilution series of **3-(3-methylphenoxy)azetidine** in running buffer containing a matched concentration of DMSO (e.g., 1%).
 2. Inject the fragment solutions over the immobilized target surface and a reference surface.
 3. Monitor the change in response units (RU).
 4. Regenerate the surface between injections if necessary.
- Data Analysis:
 1. Subtract the reference channel data from the target channel data.
 2. Plot the steady-state response against the fragment concentration.
 3. Fit the data to a 1:1 binding model to determine the dissociation constant (KD).



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Caption: A simplified workflow for SPR-based fragment screening.

Protocol 2: NMR-Based Fragment Screening (1H-15N HSQC)

NMR spectroscopy is a powerful tool for detecting weak binding events and can provide structural information about the binding site.^{[6][10]} Protein-observed NMR experiments, such as 1H-15N HSQC, are commonly used.

Objective: To identify fragment binding and map the binding site on the target protein.

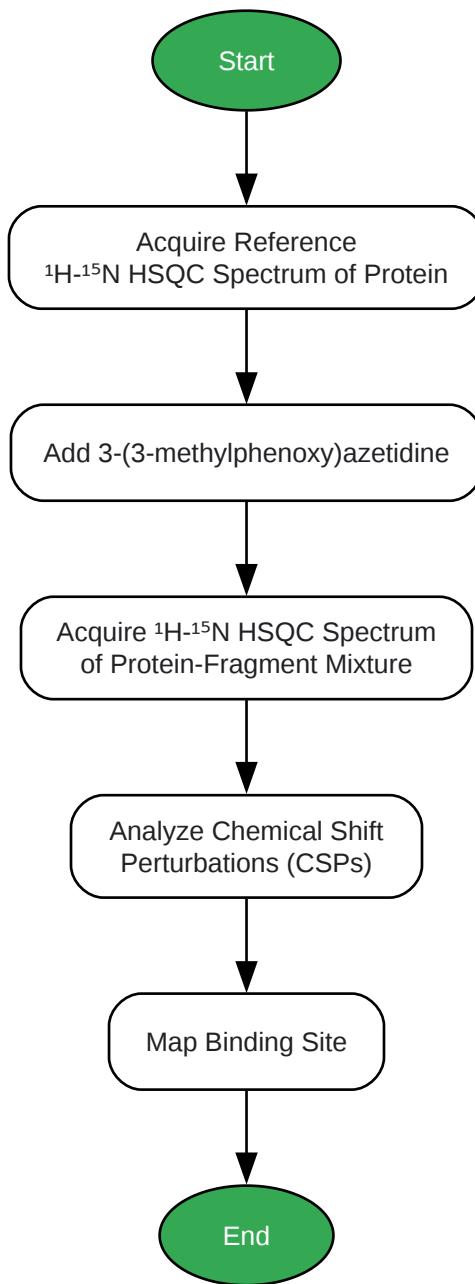
Materials:

- NMR spectrometer (\geq 600 MHz) with a cryoprobe
- ^{15}N -labeled target protein (e.g., 50-100 μM in 90% H_2O /10% D_2O buffer)
- **3-(3-Methylphenoxy)azetidine** stock solution (100 mM in d6-DMSO)
- NMR tubes

Procedure:

- Reference Spectrum:
 1. Acquire a ^1H - ^{15}N HSQC spectrum of the ^{15}N -labeled protein alone. This serves as the reference spectrum.
- Fragment Addition:
 1. Add a small aliquot of the **3-(3-methylphenoxy)azetidine** stock solution to the protein sample to achieve the desired final concentration (e.g., 250 μM).
 2. Gently mix the sample.
- Spectrum Acquisition:
 1. Acquire a second ^1H - ^{15}N HSQC spectrum of the protein-fragment mixture.
- Data Analysis:
 1. Overlay the reference and fragment-containing spectra.
 2. Identify chemical shift perturbations (CSPs) of specific amide resonances. Significant CSPs indicate binding at or near those residues.
 3. If protein resonance assignments are available, the binding site can be mapped onto the protein structure.

4. To determine KD, perform a titration by acquiring spectra at multiple fragment concentrations and fitting the CSP data.



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Caption: A workflow for NMR-based fragment screening using HSQC.

Protocol 3: X-ray Crystallography for Hit Validation

X-ray crystallography provides high-resolution structural information on how a fragment binds to its target, which is invaluable for structure-based drug design.[11]

Objective: To determine the three-dimensional structure of the target protein in complex with **3-(3-methylphenoxy)azetidine**.

Materials:

- Purified target protein (high concentration, e.g., 10-20 mg/mL)
- Crystallization screens and plates
- **3-(3-Methylphenoxy)azetidine**
- X-ray diffraction equipment (in-house or synchrotron)

Procedure:

- Co-crystallization or Soaking:
 - Co-crystallization: Set up crystallization trials with the protein pre-incubated with a molar excess of **3-(3-methylphenoxy)azetidine**.
 - Soaking: Grow crystals of the apo-protein first. Then, transfer the crystals to a solution containing the fragment for a defined period (e.g., a few hours to overnight).
- Crystal Harvesting and Cryo-protection:
 1. Carefully harvest the crystals from the crystallization drop.
 2. Briefly soak the crystals in a cryoprotectant solution to prevent ice formation during freezing.
 3. Flash-cool the crystals in liquid nitrogen.
- Data Collection:
 1. Mount the frozen crystal on the X-ray diffractometer.

2. Collect a complete diffraction dataset.
- Structure Determination and Refinement:
 1. Process the diffraction data.
 2. Solve the structure using molecular replacement with a known model of the apo-protein.
 3. Build the fragment into the observed electron density map.
 4. Refine the protein-fragment complex structure.

Conclusion

3-(3-Methylphenoxy)azetidine is a promising fragment for FBDD campaigns due to its favorable physicochemical properties and the desirable characteristics of the azetidine scaffold. The protocols and illustrative data provided in these application notes offer a framework for researchers to incorporate this and similar fragments into their drug discovery programs. Successful identification and validation of hits using these biophysical techniques can provide a solid foundation for the subsequent hit-to-lead optimization process, ultimately accelerating the discovery of novel therapeutics.

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